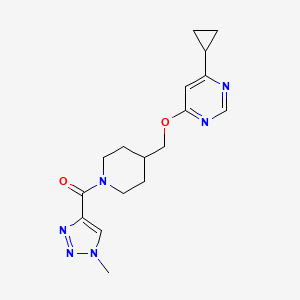

![molecular formula C20H14Cl3NOS B2680736 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide CAS No. 321431-66-7](/img/structure/B2680736.png)

3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

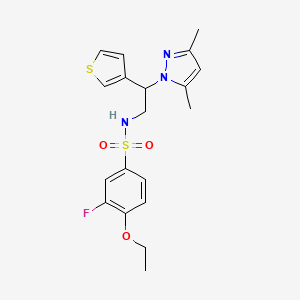

3,4-Dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide, also known as DCM, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. DCM has been found to have a wide range of biochemical and physiological effects, including inhibition of certain enzymes and proteins, and modulation of cell signaling pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antipathogenic Activity

Research into thiourea derivatives, which share structural similarities with 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide, has demonstrated significant antipathogenic activities. A study by Limban, Marutescu, and Chifiriuc (2011) focused on the synthesis of acylthioureas and their interaction with bacterial cells. These compounds, characterized by the presence of chlorine and other halogens on the phenyl substituent, exhibited notable anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth capabilities. The results highlight the potential of such derivatives for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Analysis and Properties

Another area of research has been the structural analysis of similar compounds to understand their molecular conformation, hydrogen bonding, and thermal properties. Lahtinen et al. (2014) synthesized and characterized N-substituted sulfanilamide derivatives, providing insights into their crystal structures and thermal behavior. Such studies contribute to the foundational knowledge required to explore the scientific applications of complex benzamide derivatives, including 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide (Lahtinen et al., 2014).

Potential in Polymer Science

In polymer science, the incorporation of sulfur-containing moieties into polymeric materials has been investigated for the development of polymers with high refractive indices and small birefringence. Tapaswi et al. (2015) explored the synthesis of transparent polyimides from thiophenyl-substituted benzidines, demonstrating the materials' good thermomechanical stabilities and potential for applications requiring high optical quality and stability at elevated temperatures (Tapaswi et al., 2015).

Antimicrobial and Antifungal Screening

Furthermore, the antimicrobial and antifungal activities of compounds structurally related to 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide have been evaluated. Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and assessed their activities against various bacterial and fungal strains, demonstrating the potential of these compounds for drug development (Patel & Shaikh, 2011).

Safety and Hazards

While specific safety and hazard information for 3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide was not found, it’s important to handle all chemical compounds with care. For example, 3,4-Dichlorophenyl isocyanate, a related compound, is known to be an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3NOS/c21-15-4-8-17(9-5-15)26-12-13-1-6-16(7-2-13)24-20(25)14-3-10-18(22)19(23)11-14/h1-11H,12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVBKDMMDBFSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2680653.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)

![4-cyano-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680662.png)

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680667.png)

![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)